![molecular formula C12H18O2Si B14614382 Methyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 59344-04-6](/img/structure/B14614382.png)
Methyl 3-[dimethyl(phenyl)silyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound featuring a silyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of a silylating agent with a propanoate ester. One common method is the hydrosilylation of an unsaturated ester with dimethylphenylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Reagents: Dimethylphenylsilane, unsaturated ester (e.g., methyl acrylate)
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst)
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to handle large volumes
Optimized catalyst loading: to enhance reaction efficiency
Purification steps: such as distillation or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[dimethyl(phenyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes
Reduction: Methyl 3-[dimethyl(phenyl)silyl]propanol
Substitution: Various substituted silyl esters
Scientific Research Applications
Methyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-[dimethyl(phenyl)silyl]propanoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can:
Stabilize reactive intermediates: in organic reactions.
Enhance the solubility: of compounds in organic solvents.
Modify the reactivity: of adjacent functional groups through electronic effects.
Comparison with Similar Compounds
- Methyl 3-[trimethylsilyl]propanoate
- Methyl 3-[triethylsilyl]propanoate
- Methyl 3-[dimethyl(tert-butyl)silyl]propanoate
Comparison:
- Structural Differences: The presence of different alkyl groups attached to the silicon atom.
- Reactivity: Methyl 3-[dimethyl(phenyl)silyl]propanoate exhibits unique reactivity due to the phenyl group, which can participate in π-π interactions and influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis and materials science, this compound offers distinct advantages in terms of stability and reactivity.
Properties
CAS No. |
59344-04-6 |
|---|---|
Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
methyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)9-10-15(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
MPKMHCNCUAAGQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


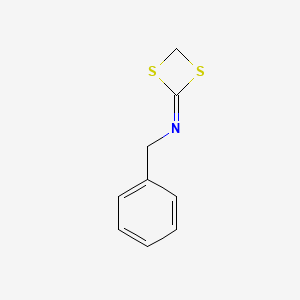
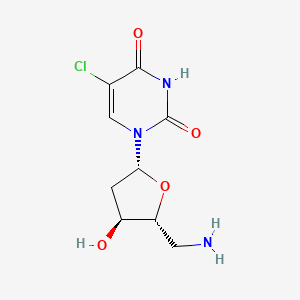
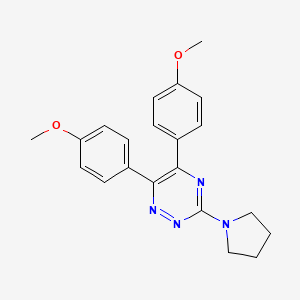
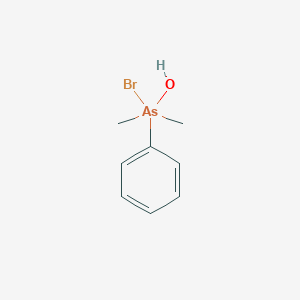
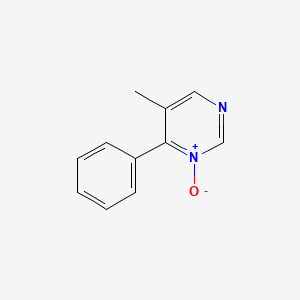
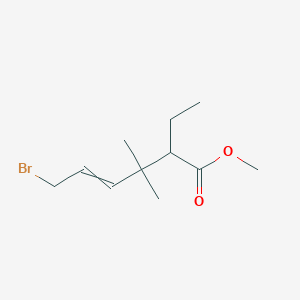


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
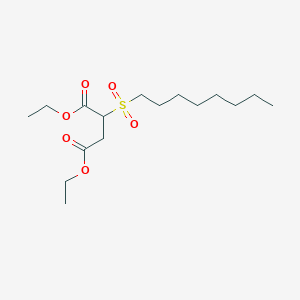

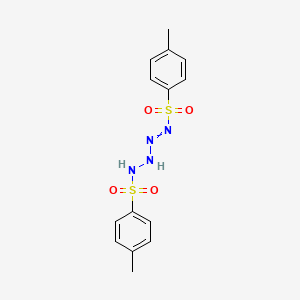
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
